1,4-Dioxa-8-azaspiro[5.5]undecane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[5.5]undecane |
InChI |
InChI=1S/C8H15NO2/c1-2-8(6-9-3-1)7-10-4-5-11-8/h9H,1-7H2 |
InChI Key |
XCYYZVCCPNKKDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC1)COCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dioxa 8 Azaspiro 5.5 Undecane and Analogues
Strategies for Spiro[5.5]undecane Ring System Construction
The synthesis of the spiro[5.5]undecane core, the parent structure of 1,4-Dioxa-8-azaspiro[5.5]undecane, has been approached through various innovative strategies. These methods often aim to control the stereochemistry at the spirocenter, a crucial aspect for determining the biological activity of the final molecule.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a powerful and frequently employed strategy for the stereoselective synthesis of spirocyclic systems. This approach involves the formation of the spiro-junction through the cyclization of a suitably functionalized acyclic or monocyclic precursor.
A notable example involves the intramolecular Michael addition of a hydroxyl group to a chiral vinylic sulfoxide (B87167). This method has been successfully applied to the enantioselective synthesis of (R)- and (S)-1,7-dioxaspiro[5.5]undecane, a pheromone of the olive fly. capes.gov.br The chirality of the sulfoxide group directs the stereochemical outcome of the cyclization, leading to the formation of the desired enantiomer.
Another approach utilizes a conjugate addition/dipolar cycloaddition cascade. acs.orgfigshare.com In this sequence, the reaction of a cyclohexanone (B45756) oxime derivative with a bis(phenylsulfonyl)-1,3-butadiene initiates a conjugate addition, which is followed by an intramolecular dipolar cycloaddition of the transient nitrone. acs.orgfigshare.com Subsequent reductive cleavage of the resulting bicyclic isoxazolidine (B1194047) furnishes the azaspiro[5.5]undecane core. acs.orgfigshare.com This strategy has been instrumental in the total synthesis of perhydrohistrionicotoxin (B1200193) and its analogs. acs.orgfigshare.com
Acid-catalyzed cyclization of dihydroxy ketone precursors has also been explored for the synthesis of spiro[5.5]undecane systems. The configuration and conformation of the resulting products are influenced by factors such as the anomeric and exo-anomeric effects, as well as steric interactions.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical route to spiro[5.5]undecane derivatives. nih.gov These reactions often proceed through a domino sequence, where the product of one reaction serves as the substrate for the next, minimizing the need for purification of intermediates. mdpi.com
One such strategy involves a Knoevenagel/Michael/cyclization domino reaction. mdpi.com This microwave-assisted methodology utilizes an ionic liquid as a catalyst to promote the reaction between starting materials like isatin, malononitrile, and barbituric acid to afford spiro compounds in good yields. mdpi.com The use of microwave irradiation can significantly accelerate reaction times and improve yields. dergipark.org.tr
Another MCR approach is the Biginelli reaction, which has been catalyzed by enzymes like trypsin from porcine pancreas. This reaction involves the condensation of urea (B33335), ethyl acetoacetate, and an aldehyde to produce dihydropyrimidinones, which can be further elaborated to spirocyclic structures.
Prins Cascade Cyclization Methods
The Prins cascade cyclization has emerged as a valuable tool for the synthesis of various heterocyclic and spirocyclic systems. A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. acs.orgnih.gov This method involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. acs.orgnih.gov This reaction represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. acs.orgnih.gov
Double Michael Addition Reactions
Double Michael addition reactions provide a convergent and efficient pathway to spiro[5.5]undecane systems. This strategy involves the sequential addition of a nucleophile to two Michael acceptors, or the addition of two nucleophilic centers from a single molecule to a Michael acceptor.
A one-pot synthesis of spiro[5.5]undecane-1,5,9-triones has been achieved through the Lewis acid-catalyzed Michael reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione) and trans,trans-diarylideneacetones. researchgate.net This method has also been adapted for microwave-assisted synthesis, significantly reducing reaction times from hours to minutes and achieving high yields. dergipark.org.tr
Furthermore, a novel enzymatic protocol utilizing D-aminoacylase has been developed for the [5+1] double Michael addition to synthesize (hetero)spiro[5.5]undecane derivatives. researchgate.net This biocatalytic approach offers high stereoselectivity, yielding almost exclusively the cis isomers. researchgate.net A double intramolecular hetero-Michael addition (DIHMA) strategy has also been successfully applied to the total synthesis of (±)-(4S,6S)-4-hydroxy-1,7-dioxaspiro[5.5]undecane, another olive fly pheromone. researchgate.net
Palladium-Catalyzed Synthetic Routes
Palladium-catalyzed reactions have become indispensable in modern organic synthesis, and their application extends to the construction of spirocyclic frameworks. A palladium-catalyzed 1,1-insertion/4-exo-trig tandem process using α,α-disubstituted crotylhydrazones has been demonstrated for the diastereoselective synthesis of spirocyclic vinylcyclobutanes. nih.gov Additionally, spirocyclic alkylidene cyclobutanes can be obtained using α,α-disubstituted allylated hydrazones. nih.gov
Precursor Design and Selection for this compound Synthesis
The synthesis of this compound itself often starts from readily available precursors. A common and direct approach involves the ketalization of N-protected 4-piperidones. For instance, the reaction of a suitable N-protected 4-piperidone (B1582916) with a diol, such as 1,2-ethanediol (B42446) or 1,3-propanediol (B51772), in the presence of an acid catalyst or a dehydrating agent, leads to the formation of the desired spiro-ketal.
The choice of the nitrogen protecting group is crucial and depends on the subsequent reaction conditions. Common protecting groups include benzyl, tosyl, and various carbamates. The selection of the diol determines the size of the dioxa-ring.
For example, the synthesis of 1,5-Dioxaspiro[5.5]undecane, a close analog, has been achieved by reacting cyclohexanone with 1,3-propanediol in the presence of triethyl orthoformate and zirconium chloride as a catalyst. A similar strategy can be envisioned for the synthesis of this compound starting from a protected 4-piperidone.
The table below summarizes some of the key synthetic strategies and their corresponding precursors for the construction of the spiro[5.5]undecane ring system.
| Synthetic Strategy | Key Precursors | Resulting Spiro-System | Key Features |
| Intramolecular Cyclization | Acyclic or monocyclic compounds with appropriate functional groups | Azaspiro[5.5]undecane, Dioxaspiro[5.5]undecane | High stereocontrol, versatile for natural product synthesis. |
| Multicomponent Reactions | Aldehydes, active methylene (B1212753) compounds, ureas, etc. | Functionalized spiro[5.5]undecanes | High efficiency, atom economy, and diversity-oriented synthesis. nih.gov |
| Prins Cascade Cyclization | Aldehydes, homoallylic alcohols | Dioxa-azaspiro[5.5]undecane | Forms multiple bonds in a single step, good for complex structures. |
| Double Michael Addition | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones | Spiro[5.5]undecane-triones | Convergent, can be catalyzed by Lewis acids or enzymes. |
| Palladium-Catalyzed Cyclization | Hydrazones, bromoenones | Spirocyclic cyclobutanes | Access to strained ring systems, diastereoselective. |
| Ketalization | N-protected 4-piperidones, diols | This compound | Direct and straightforward method for the target compound. |
Utilization of Piperidin-4-one and Azepan-4-one (B24970) Derivatives
The most direct and common approach to constructing the this compound core involves the ketalization of a cyclic ketone. The starting material for the "8-azaspiro[5.5]undecane" portion is typically a derivative of piperidin-4-one. The nitrogen atom of the piperidone is often protected, for instance as a carbamate (B1207046) (e.g., N-Boc) or with an alkyl group, to prevent side reactions and improve solubility in organic solvents.
The formation of the spiro-linkage occurs via an acid-catalyzed reaction between the ketone functionality of the piperidone derivative and a suitable diol. To form the [5.5] system, which consists of two six-membered rings, 1,3-propanediol is the required reagent. The reaction proceeds by protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack by one of the diol's hydroxyl groups. A subsequent intramolecular cyclization involving the second hydroxyl group, with the elimination of water, yields the final spiroketal. While specific literature on the synthesis of this compound is specialized, the synthesis of the analogous 1,4-Dioxa-8-azaspiro[4.5 ]decane from piperidin-4-one and ethylene (B1197577) glycol is well-documented and follows the same principle. nih.govsigmaaldrich.com
Analogous structures, such as those containing a seven-membered azepane ring, can be synthesized using azepan-4-one derivatives as the starting ketone, which would result in a spiro[6.5] system. The versatility of this method allows for the generation of a library of spiro-compounds by varying both the cyclic ketone and the diol component.
Table 1: Synthesis of Azaspiroketals from Cyclic Ketones and Diols
| Ketone Precursor | Diol Reagent | Spirocycle Product |
|---|---|---|
| N-Boc-piperidin-4-one | 1,3-Propanediol | N-Boc-1,4-dioxa-8-azaspiro[5.5]undecane |
| N-Boc-piperidin-4-one | Ethylene Glycol | N-Boc-1,4-dioxa-8-azaspiro[4.5]decane |
Incorporation of Alkanediols, Alkanedithiols, and Mercaptoalkanols
The diversity of the spirocyclic framework can be expanded by replacing the oxygen atoms in the ketal ring with sulfur. This is achieved by using sulfur-containing analogs of alkanediols. The fundamental reaction mechanism, typically acid-catalyzed condensation, remains the same. researchgate.net
Alkanedithiols : Reacting piperidin-4-one with propane-1,3-dithiol under acidic conditions yields the corresponding 1,4-dithia-8-azaspiro[5.5]undecane. Thioacetals and thioketals are generally very stable, but the reaction may require specific catalysts to overcome the potential poisoning effects of sulfur on certain metal-based catalysts if subsequent reactions are planned. mdpi.comsemanticscholar.org
Mercaptoalkanols : The use of a mercaptoalkanol, such as 3-mercaptopropan-1-ol, allows for the synthesis of mixed heteroatom spirocycles, in this case, a 1-oxa-4-thia-8-azaspiro[5.5]undecane. These reactions can sometimes present challenges in regioselectivity, concerning which heteroatom first attacks the activated carbonyl, although this is less of a concern in a symmetrical ketone.
Table 2: Synthesis of Heteroatom-Varied Azaspirocycles
| Ketone Precursor | Reagent | Resulting Spiro-Heterocyclic System |
|---|---|---|
| Piperidin-4-one | 1,3-Propanediol | This compound |
| Piperidin-4-one | Propane-1,3-dithiol | 1,4-Dithia-8-azaspiro[5.5]undecane |
Stereoselective Synthesis of this compound Derivatives
The creation of specific stereoisomers is crucial for developing pharmacologically active compounds. The spiro center of this compound is a chiral center, and substitution on the rings can introduce additional stereocenters. rsc.orgyale.eduuou.ac.in The stereochemical outcome of spiroketalization can be influenced by whether the reaction is under thermodynamic or kinetic control. mskcc.org
Thermodynamically controlled reactions, often run at higher temperatures for longer times, favor the most stable stereoisomer. The stability is dictated by stereoelectronic effects like the anomeric effect, which favors the placement of an electronegative atom's lone pair anti-periplanar to an adjacent C-O sigma bond, often resulting in an axial orientation of the oxygen substituent on the adjacent ring. For spiro[5.5]undecane systems, the conformation of the six-membered rings, which prefer a chair-like geometry, also plays a significant role in determining the most stable product. researchgate.net
Kinetically controlled syntheses, typically performed at low temperatures, yield the product that is formed fastest. Achieving kinetic control can be challenging but allows access to less stable stereoisomers. mskcc.org
Furthermore, stereoselectivity can be induced through various advanced strategies:
Chiral Auxiliaries : Attaching a chiral auxiliary to the nitrogen of the piperidin-4-one precursor can direct the cyclization to favor one diastereomer over another.
Substrate Control : Introducing existing stereocenters on the piperidone ring or the diol can influence the stereochemical outcome of the spiroketalization.
Biocatalysis : The use of enzymes, such as D-aminoacylase, has been shown to catalyze double Michael additions to form spiro[5.5]undecane derivatives with high stereoselectivity, yielding almost exclusively cis isomers. researchgate.net
Catalytic Approaches in this compound Synthesis
Acid catalysis is the most prevalent method for synthesizing spiroketals from ketone and diol precursors. The catalyst's role is to activate the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by the diol.
p-Toluenesulfonic Acid (p-TsOH) : This is a common, inexpensive, and effective Brønsted acid catalyst for ketalization. orientjchem.orgorientjchem.orgrsc.orgrsc.org The reaction is typically run in a solvent like toluene (B28343) or benzene (B151609) with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.
Lewis Acids (BF3•OEt2, TMSOTf) : Lewis acids are also highly effective. Boron trifluoride diethyl etherate (BF3•OEt2) is a powerful Lewis acid that can promote cascade cyclizations and spiroketal formation under mild conditions. rsc.orgnih.govrsc.orgresearchgate.netnih.gov Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is another potent Lewis acid used for stereoselective spiroannelation reactions, capable of affording spiro[5.5]undecanes with high exclusivity. researchgate.net
Table 3: Common Acid Catalysts for Spiroketalization
| Catalyst | Type | Typical Conditions |
|---|---|---|
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Reflux in toluene with Dean-Stark trap |
| Boron Trifluoride Etherate (BF3•OEt2) | Lewis Acid | Anhydrous CH2Cl2, often at low temperatures |
While acid catalysis is standard for ketal formation, base-promoted reactions provide alternative pathways to the spiro[5.5]undecane core, particularly for certain analogues. One notable example is the base-catalyzed intramolecular aldol (B89426) condensation, which has been used as a key step in the synthesis of natural products containing a spiro[5.5]undecane core. rsc.org Another powerful method is the double Michael addition. For instance, the synthesis of spiro[5.5]undecane-triones can be achieved through the reaction of dimedone with diarylideneacetones, a reaction that can be catalyzed by bases like triethylamine. dergipark.org.tr These methods are particularly useful for constructing highly functionalized spirocyclic systems.
Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to make chemical synthesis more environmentally sustainable. These principles can be applied to the synthesis of this compound.
Atom Economy and Process Mass Intensity (PMI) : Synthetic routes are designed to maximize the incorporation of starting materials into the final product (high atom economy) and minimize the total mass of materials used, including solvents and reagents (low PMI). rsc.org One-pot and telescoped flow processes, where intermediates are not isolated, significantly improve PMI. rsc.org
Safer Solvents and Catalysts : Traditional ketalization often uses hazardous solvents like benzene. Green approaches favor safer alternatives. The use of solid, reusable acid catalysts (e.g., ion-exchange resins, zeolites) instead of soluble acids like p-TsOH simplifies purification, reduces waste, and allows for catalyst recycling.
Energy Efficiency : Microwave-assisted organic synthesis has emerged as a green technique that can dramatically reduce reaction times (from hours to minutes), increase yields, and lower energy consumption compared to conventional heating methods. dergipark.org.trutrgv.eduresearchgate.net
Renewable Feedstocks and Biocatalysis : Exploring routes that start from renewable materials is a key goal of green chemistry. Furthermore, using enzymes as catalysts (biocatalysis) allows reactions to occur under mild, aqueous conditions with high stereoselectivity, representing a highly sustainable synthetic strategy. researchgate.net
Chemical Reactivity and Transformation Studies of 1,4 Dioxa 8 Azaspiro 5.5 Undecane Frameworks
Nucleophilic Reactivity of the Nitrogen Atom
The nitrogen atom in the 1,4-Dioxa-8-azaspiro[5.5]undecane framework is a key center for nucleophilic reactions. Its character as a secondary amine allows it to readily participate in reactions with various electrophiles. This reactivity is fundamental to many of the functionalization strategies discussed later, including N-alkylation and N-acylation, which are essential for building more complex molecular architectures. The lone pair of electrons on the nitrogen atom is available for bond formation, making it a potent nucleophile in a variety of chemical transformations.
Oxidation and Reduction Pathways of the Spiro System
The oxidation and reduction of the this compound system can lead to a range of new derivatives. While specific studies on the oxidation and reduction of the parent compound are not extensively detailed in the provided context, general principles of amine and ketal chemistry apply.
Oxidation of the secondary amine can lead to the formation of nitroxide radicals or imines, depending on the reagents and reaction conditions. The dioxolane ring, a ketal, is generally stable to basic and neutral oxidative conditions but can be susceptible to cleavage under strong acidic oxidizing conditions.
Reduction of the piperidine (B6355638) ring portion of the molecule is not typically a primary transformation, as it is already saturated. However, if functional groups are introduced that contain unsaturation, such as a carbonyl group via oxidation or other modifications, these can then be targeted for reduction.
Ring-Opening and Rearrangement Reactions
The spirocyclic nature of this compound provides a template for complex ring-opening and rearrangement reactions, leading to diverse molecular scaffolds.
Curtius Rearrangement Applications
The Curtius rearrangement is a powerful synthetic tool that transforms a carboxylic acid into a primary amine, carbamate (B1207046), or urea (B33335) derivative through an isocyanate intermediate. wikipedia.orgnih.gov This reaction proceeds through the thermal decomposition of an acyl azide (B81097). wikipedia.orgorganic-chemistry.org While direct applications involving the this compound framework are not explicitly detailed, its derivatives can be strategically designed to undergo this rearrangement.
For instance, a carboxylic acid derivative of the spirocycle could be converted to the corresponding acyl azide. Upon heating, the acyl azide would rearrange to form an isocyanate, which can then be trapped by various nucleophiles. wikipedia.org This methodology is valuable for introducing an amino group or related functionalities with complete retention of stereochemistry. nih.gov The Curtius rearrangement has been widely used in the synthesis of complex molecules, including natural products and medicinal agents. nih.gov
Functionalization Strategies for this compound Derivatives
The functionalization of the this compound core is crucial for creating a wide array of derivatives with potential applications in various fields of chemistry.
N-Alkylation and Acylation Reactions
The secondary amine of the this compound is readily functionalized through N-alkylation and N-acylation reactions. nih.gov These reactions are fundamental for introducing a vast range of substituents onto the nitrogen atom.
N-Alkylation: This involves the reaction of the spirocycle with alkyl halides or other alkylating agents. This process is key for synthesizing derivatives with varied lipophilicity and steric properties.
N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This is a common strategy to introduce amide functionalities, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.
An example of such functionalization is the synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, a high-affinity σ1 receptor ligand, which is synthesized through N-alkylation. nih.gov
Selective Functionalization of Spiro-Carbon Atoms
Selective functionalization of the spiro-carbon atoms of the this compound framework presents a greater synthetic challenge due to their non-activated nature. However, strategies can be envisioned based on modern synthetic methodologies.
One approach could involve the temporary removal of the ketal protecting group to reveal the ketone. This would allow for α-functionalization of the piperidinone ring through enolate chemistry. Subsequent re-protection of the ketone would yield a derivative functionalized at a carbon atom adjacent to the spiro center.
Another potential strategy involves directed C-H activation. With an appropriate directing group attached to the nitrogen atom, it might be possible to selectively activate and functionalize specific C-H bonds on the carbocyclic portion of the spiro system.
While direct examples for the this compound are not provided, the synthesis of various spirocyclic compounds often relies on intramolecular cyclization reactions that establish the spiro center with desired functionalities. researchgate.net
Mechanistic Investigations of this compound Transformations
The reactivity and transformation of the this compound framework are of significant interest in synthetic organic chemistry due to the prevalence of this scaffold in biologically active compounds and natural products. Mechanistic studies provide fundamental insights into the reaction pathways, intermediates, and transition states involved in the formation and functionalization of these spirocyclic systems. A notable example is the construction of polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes through a domino [2+2+2] cycloaddition reaction. nih.gov
This multi-component reaction involves α,β-unsaturated N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum's acids. nih.gov The process is characterized by a sequence of carefully orchestrated molecular events:
Nucleophilic Addition: The reaction initiates with a nucleophilic addition of the N-arylaldimine to the electron-deficient alkyne (dialkyl but-2-ynedioate). nih.gov
Michael Addition: This is followed by a Michael addition. nih.gov
Annulation: The final step is an annulation process that results in the formation of the spirocyclic undecene framework. nih.gov
The diastereoselectivity of this transformation, leading to various cis/trans isomers, has been a subject of detailed investigation. Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to correlate the observed diastereoselectivity with the underlying reaction mechanism. nih.govfigshare.com The stereochemical outcomes for the resulting cis/trans isomeric spirocompounds have been unequivocally elucidated through single-crystal X-ray structure determination for numerous products. nih.govfigshare.com
A proposed mechanism for a related three-component reaction to form terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones involves a Knoevenagel condensation followed by a Diels-Alder reaction, catalyzed by L-proline. researchgate.net
The table below summarizes the key mechanistic steps in the domino [2+2+2] cycloaddition for the formation of substituted 2,4-dioxa-8-azaspiro[5.5]undec-9-enes. nih.gov
| Step | Description | Reactants Involved |
| 1 | Nucleophilic Addition | N-arylaldimine, Dialkyl but-2-ynedioate |
| 2 | Michael Addition | Intermediate from Step 1, 2-arylidene Meldrum's acid |
| 3 | Annulation | Intermediate from Step 2 |
This table illustrates the sequential nature of the domino reaction leading to the formation of the spirocyclic framework.
Further mechanistic understanding has been gained from controlled experiments which, in conjunction with analytical data, have helped to propose reasonable mechanisms for these complex transformations. researchgate.net
Computational and Theoretical Investigations of 1,4 Dioxa 8 Azaspiro 5.5 Undecane
Molecular Modeling and Conformational Analysis
Molecular modeling of 1,4-Dioxa-8-azaspiro[5.5]undecane would involve the computational prediction of its three-dimensional structure and the exploration of its various possible conformations. The spirocyclic nature of this compound, featuring two six-membered rings (a piperidine (B6355638) and a 1,3-dioxane) sharing a single carbon atom (the spiro center), introduces significant conformational constraints.
The conformational analysis of such a system would focus on the chair, boat, and twist-boat conformations of each ring. The relative stability of these conformations is governed by a combination of steric and stereoelectronic effects. A key stereoelectronic factor in the dioxane ring is the anomeric effect, which describes the tendency of an electronegative substituent on a cyclohexane-like ring to occupy an axial position. mst.edu In the case of the 1,3-dioxane (B1201747) ring of this compound, this effect would influence the orientation of the C-O bonds relative to the rest of the ring.
While specific conformational energy data for this compound is not published, studies on the related compound 1,7-Dioxaspiro[5.5]undecane have been performed. In these studies, the most stable conformation was found to have both rings in a chair conformation with both oxygen atoms in axial positions. mst.edu This preference is attributed to the stabilizing anomeric effect. It is plausible that similar conformational preferences would be observed in this compound, although the presence of the nitrogen atom in the piperidine ring would introduce additional considerations, such as the potential for hydrogen bonding and different steric demands.
Table 1: Predicted Conformational Data for Related Spiro[5.5]undecane Systems
| Compound | Most Stable Conformation | Key Stabilizing Effects | Reference |
| 1,7-Dioxaspiro[5.5]undecane | Diaxial chair-chair | Anomeric Effect | mst.edu |
This table presents data for a related compound due to the absence of specific data for this compound.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For this compound, these calculations would provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The nitrogen atom in the piperidine ring is expected to be a primary site of basicity and nucleophilicity due to the presence of its lone pair of electrons. The oxygen atoms in the dioxane ring also possess lone pairs but are generally less basic than the nitrogen. The electrostatic potential map would likely show a region of negative potential around the nitrogen atom, indicating its propensity to interact with electrophiles.
The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. While specific calculations for this compound are not available, we can infer general characteristics. The HOMO would likely be localized on the nitrogen atom, while the LUMO would be distributed over the σ* antibonding orbitals of the C-N and C-O bonds.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies. These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra.
Predicted IR spectra would show characteristic vibrational frequencies for the C-N, C-O, C-H, and N-H bonds present in the molecule. The N-H stretching vibration would be a key feature for identifying the piperidine ring.
While predicted spectra for the target molecule are not published, databases for related compounds like 1,4-Dioxa-8-azaspiro[4.5]decane do exist and show the utility of such predictions. nih.gov
Molecular Docking Studies for Structure-Property Correlations (non-biological)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-biological context, this can be used to understand interactions with materials, such as polymers or surfaces, to correlate the structure of this compound with specific physical properties.
Theoretical Studies of Stereoisomerism and Chirality
The spirocyclic nature of this compound raises interesting questions about its stereoisomerism and potential for chirality. The spiro center itself can be a source of chirality if the two rings are appropriately substituted.
In the case of the parent this compound, the molecule is achiral as it possesses a plane of symmetry passing through the nitrogen atom and the spiro carbon. However, substitution on either of the rings could lead to the formation of stereoisomers, including enantiomers and diastereomers.
Theoretical studies on related spiro[5.5]undecane systems have explored the concept of axial chirality. nih.gov These studies investigate how the spatial arrangement of the rings and their substituents can lead to chiral molecules. Computational methods can be used to calculate the energy barriers for the interconversion of different stereoisomers and to predict which isomers would be more stable.
Applications of 1,4 Dioxa 8 Azaspiro 5.5 Undecane in Organic Synthesis and Materials Science
Role as Versatile Building Blocks in Complex Molecule Synthesis
The rigid framework of 1,4-Dioxa-8-azaspiro[5.5]undecane serves as a versatile scaffold for the synthesis of intricate molecules, including natural products and privileged heterocyclic systems.
Precursors for Natural Product Synthesis (e.g., Histrionicotoxins)
The 1-azaspiro[5.5]undecane core is a characteristic structural feature of the histrionicotoxin (B1235042) (HTX) family of alkaloids, which are isolated from the skin of poison arrow frogs. nih.gov These alkaloids exhibit potent non-competitive antagonist activity at the nicotinic acetylcholine (B1216132) receptor channel. The synthesis of these complex natural products is a significant challenge in organic chemistry.
Several synthetic strategies have been developed to construct the 1-azaspiro[5.5]undecane skeleton, a key intermediate for the total synthesis of histrionicotoxins. nih.govclockss.org One approach involves a mercuric triflate (Hg(OTf)₂) catalyzed cycloisomerization of a linear amino ynone substrate to directly form the azaspirocyclic core in a single step. nih.gov Another strategy utilizes a samarium iodide (SmI₂)-mediated ring expansion of a 1-azaspiro[4.5]decane derivative to yield the desired 1-azaspiro[5.5]undecane framework. nih.govrsc.org These methods have enabled the formal total synthesis of various histrionicotoxin alkaloids, including HTX-235A and HTX-283A. nih.govclockss.org
A notable enantioselective synthesis of the 1-azaspiro[5.5]undecane ring system has been achieved starting from D-glucose, demonstrating the utility of carbohydrates as chiral precursors for these complex alkaloids. clockss.org This approach highlights the importance of stereocontrolled methods in the synthesis of biologically active natural products.
Construction of Privileged Heterocyclic Scaffolds
Spirocyclic systems, including the this compound motif, are considered "privileged scaffolds" in medicinal chemistry. This is due to their ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets. The 1,9-diazaspiro[5.5]undecane core, a related structure, has been explored for its potential in treating a range of conditions including obesity, pain, and various disorders of the immune, cardiovascular, and central nervous systems. nih.gov
The synthesis of these spiro dipiperidine structures often involves multi-step sequences to construct the heterocyclic rings. The development of efficient methods for their synthesis is an active area of research, as these scaffolds are valuable for the discovery of new therapeutic agents. nih.gov
Application in Ligand Design and Coordination Chemistry
The presence of heteroatoms (oxygen and nitrogen) in the this compound structure makes it an attractive component for the design of ligands with specific metal ion binding properties.
Macrocyclic Polyethers for Cation Complexation
Macrocyclic polyethers, commonly known as crown ethers, are renowned for their ability to selectively bind various cations. unibo.it The incorporation of the this compound unit into larger macrocyclic structures can lead to ligands with tailored complexation properties. The nitrogen atom of the azaspirocycle can be functionalized to introduce additional binding sites or to attach the spirocyclic unit to a larger molecular framework. The oxygen atoms of the dioxolane ring contribute to the coordination sphere for cation binding. The chemistry of polyether complexes with Group 14 cations, such as lead(II), has been an area of significant interest. researchgate.net The size of the cation often dictates the coordination number required for stable complex formation. researchgate.net
Development of Advanced Materials
The unique electronic and structural features of this compound derivatives have led to their investigation in the field of materials science.
Organic Nonlinear Optical Materials
Organic materials with nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The design of molecules with large second-order NLO responses typically involves the connection of an electron-donating group and an electron-accepting group through a π-conjugated system. While not directly mentioned in the provided search results, the fundamental structure of this compound, with its electron-rich oxygen and nitrogen atoms, could potentially serve as a core for the development of NLO materials. By functionalizing the nitrogen atom with a suitable electron-withdrawing group and extending the conjugation, it may be possible to create push-pull systems with significant NLO activity. Further research in this area would be necessary to explore this potential application.
Polymer Additives and Modifiers (e.g., Light Stabilizers, Crosslinking Agents)
The piperidine (B6355638) moiety within this compound is a key feature that suggests its potential utility as a polymer additive, particularly as a hindered amine light stabilizer (HALS). HALS are a class of chemical compounds used to protect polymers from the degrading effects of photo-oxidation. wikipedia.org These stabilizers function by scavenging free radicals that are formed when a polymer is exposed to UV light and oxygen, thus preventing the degradation of the polymer's chemical and physical properties. wikipedia.org
The mechanism of action for HALS involves a cyclic process where the hindered amine is oxidized to an aminoxyl radical, which then traps the polymer radicals. This process, known as the Denisov cycle, allows the HALS to be regenerated, providing long-term stability to the polymer. wikipedia.org Derivatives of tetramethylpiperidine (B8510282) are commonly used as commercial HALS. wikipedia.org Given that this compound contains a piperidine ring, it can be considered a precursor or a functional component in the synthesis of more complex HALS.
The bifunctional nature of this compound, with its secondary amine and di-oxa spiroacetal group, also suggests potential as a crosslinking agent. The amine functionality can react with various electrophilic sites in polymer chains, such as epoxy or isocyanate groups, to form covalent bonds and create a crosslinked network. This can improve the mechanical strength, thermal stability, and chemical resistance of the polymer.
Components in Supramolecular Host Systems and Molecular Receptors
The defined three-dimensional structure of this compound makes it an interesting building block for the construction of supramolecular host systems and molecular receptors. The piperidine ring can act as a hydrogen bond donor and acceptor, while the oxygen atoms of the dioxa group can also participate in hydrogen bonding or coordinate with metal ions.
Research on related spiro-piperidine derivatives has shown their ability to form complexes with various guest molecules. For instance, derivatives of the closely related 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as ligands for sigma receptors, demonstrating the capacity of this scaffold to engage in specific molecular recognition. nih.govnih.gov These studies highlight the potential of the azaspirocyclic framework to be functionalized to create specific binding cavities for target molecules.
The synthesis of more complex structures, such as spirocyclotriphosphazenes from 1,4-Dioxa-8-azaspiro[4.5]decane, further illustrates the utility of these spiro compounds as platforms for creating larger, well-defined molecular architectures. sigmaaldrich.com Such architectures are fundamental to the development of host-guest systems for applications in sensing, catalysis, and controlled release.
Catalytic Applications (e.g., Organocatalysis)
The secondary amine of the piperidine ring in this compound is a key functional group for its potential application in organocatalysis. Secondary amines are widely used as catalysts in a variety of organic transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, often proceeding through enamine or iminium ion intermediates.
While specific examples of catalysis directly employing this compound are not prevalent in the literature, the broader class of chiral spiro-piperidine derivatives has been successfully used in asymmetric organocatalysis. For example, chiral spiro-oxindole piperidine derivatives have been synthesized and used to catalyze asymmetric cascade reactions, yielding products with high enantioselectivity. acs.orgnih.gov These catalysts guide the stereochemical outcome of the reaction by creating a chiral environment around the reactive species.
The rigid spirocyclic framework can be advantageous in catalysis by restricting conformational flexibility, which can lead to higher levels of stereocontrol. By modifying the this compound scaffold, for instance, by introducing chiral substituents, it is conceivable to develop novel organocatalysts for asymmetric synthesis.
Design and Synthesis of Functionalized 1,4 Dioxa 8 Azaspiro 5.5 Undecane Derivatives for Specific Research Endeavors
Systematic Exploration of Structural Analogues and Derivatives
The secondary amine within the 1,4-Dioxa-8-azaspiro[5.5]undecane framework is a key site for extensive functionalization. Researchers have systematically introduced various substituents at the N-8 position to alter the molecule's physicochemical characteristics. Common modifications include N-alkylation, N-acylation, and N-arylation.
A significant focus has been on synthesizing N-arylpiperidine derivatives. By reacting this compound with substituted aryl halides or triflates, typically under palladium-catalyzed conditions like the Buchwald-Hartwig amination, a diverse library of N-aryl derivatives can be generated. These compounds are frequently evaluated as potential ligands for central nervous system receptors.
Another important class of derivatives is formed by attaching aralkyl groups to the nitrogen atom. For example, N-(4-phenylbutyl)-1,4-dioxa-8-azaspiro[5.5]undecane has been synthesized as a precursor for potent dopamine (B1211576) D2 receptor ligands. This synthesis usually involves the reaction of the parent spirocycle with an appropriate aralkyl halide.
Furthermore, the ketal group at the 4-position of the piperidine (B6355638) ring can be removed to reveal a ketone. This ketone functionality offers an additional point for modification, such as through reductive amination or the formation of enamines, which further diversifies the range of accessible derivatives.
Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts
Structure-activity relationship (SAR) studies of this compound derivatives are crucial for understanding how structural changes affect their chemical properties and reactivity, separate from any biological targets. These investigations often concentrate on aspects such as ligand binding affinity to synthetic receptors or their performance in catalysis.
For instance, when developing new ligands for metal catalysis, the steric and electronic properties of substituents on the spirocyclic framework are methodically altered. Introducing bulky groups at the N-8 position can create a specific chiral environment around a coordinated metal ion, thereby influencing the stereoselectivity of a catalyzed reaction.
The nature of the substituent on the nitrogen atom also significantly impacts the amine's pKa, which in turn affects its nucleophilicity and basicity. This has been systematically studied to fine-tune reaction conditions for various synthetic transformations that involve the spirocyclic amine.
Table 1: Physicochemical Properties of Selected this compound Derivatives
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₅NO₂ | 157.21 |
| 8-Benzyl-1,4-dioxa-8-azaspiro[5.5]undecane | C₁₅H₂₁NO₂ | 247.33 |
| 1-(1,4-Dioxa-8-azaspiro[5.5]undecan-8-yl)ethanone | C₁₀H₁₇NO₃ | 199.25 |
Note: The properties listed are based on standard literature values.
Synthesis of Chiral Derivatives and Enantiomers
The creation of enantiomerically pure derivatives of this compound is highly valuable, especially for applications in asymmetric catalysis and for use as probes for chiral biological receptors. Although the parent compound is achiral, introducing a substituent at specific positions can generate a stereocenter.
One method for obtaining chiral derivatives is to start with chiral materials. For example, the synthesis can commence with an enantiomerically pure piperidine derivative, which is then used to construct the spirocyclic system.
Alternatively, chiral auxiliaries can be used to control the stereochemical outcome of a reaction. Reacting the parent spirocycle with a chiral acylating agent can produce diastereomeric amides, which can then be separated using chromatography. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched N-acylated derivative.
Another effective strategy is the asymmetric reduction of the ketone, which is revealed after deprotecting the ketal. The use of chiral reducing agents, such as those based on borane (B79455) complexes with chiral ligands (e.g., CBS catalysts), can provide access to chiral alcohols with a high degree of enantiomeric excess.
Incorporation into Polycyclic and Heteropolycyclic Systems
The this compound scaffold is a useful building block for constructing more complex polycyclic and heteropolycyclic systems. nih.govsigmaaldrich.com The inherent functionalities of the spirocycle, namely the secondary amine and the protected ketone, offer convenient points for annulation reactions. nih.govsigmaaldrich.com
A common approach involves deprotecting the ketal to expose the ketone, which can then undergo intramolecular cyclization reactions. For instance, if a suitable functional group is present on a substituent at the N-8 position, an intramolecular aldol (B89426) condensation or Mannich reaction can lead to the formation of a new ring fused to the piperidine core.
The piperidine nitrogen can also be part of a larger heterocyclic system. For example, derivatives of this compound have been used to synthesize novel bridged bicyclic compounds. These complex structures are of interest in medicinal chemistry due to their conformational rigidity, which can result in higher receptor selectivity.
The Pictet-Spengler reaction is another powerful method for incorporating the this compound moiety into more intricate heterocyclic frameworks, such as β-carbolines. In this reaction, a tryptamine (B22526) derivative attached to the spirocyclic nitrogen undergoes cyclization in the presence of an aldehyde or ketone.
Future Perspectives and Emerging Research Directions for 1,4 Dioxa 8 Azaspiro 5.5 Undecane
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of spiro compounds, including the 1,4-dioxa-8-azaspiro[5.5]undecane skeleton, is continually evolving towards more efficient, cost-effective, and environmentally benign processes. Future research is heavily focused on green chemistry principles and innovative reaction pathways.
One promising direction is the implementation of telescoped flow processes. A study on a related chiral spiroketone demonstrated a combined ring-closing metathesis and hydrogenation sequence using a single catalyst. rsc.org This approach significantly reduces costs by up to 70% and process mass intensity (PMI) by 60% compared to traditional batch procedures, while also allowing for real-time monitoring and eliminating the need for intermediate separation. rsc.org
Cascade reactions, or domino reactions, represent another key area of development. A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, marking the first synthesis of spiromorpholinotetrahydropyran structures through such a bicyclization. nih.gov Similarly, solvent-free and catalyst-free, three-component one-pot reactions are being explored for creating diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives, offering the advantages of mild conditions and no solvent pollution. researchgate.net
Furthermore, diversity-oriented synthesis is being employed to create libraries of spiroketals with comprehensive stereochemical diversity for biological screening. mskcc.org These methods move away from thermodynamically controlled spiroketalization towards new kinetically controlled reactions, providing access to a wider range of stereoisomers. mskcc.org
| Synthetic Strategy | Key Features | Target Skeleton | Advantages |
| Telescoped Flow Process | Ring-closing metathesis & hydrogenation with a single catalyst. rsc.org | Chiral Spiroketone | Cost savings, reduced waste, real-time monitoring. rsc.org |
| Prins Cascade Process | Coupling of aldehydes with a di-functionalized amine. nih.gov | 1,9-Dioxa-4-azaspiro[5.5]undecane | Novel bicyclization, efficient construction of complex spiro systems. nih.gov |
| One-Pot Three-Component Reaction | Solvent-free and catalyst-free condensation. researchgate.net | Diazaspiro[5.5]undecane-triones | Environmentally friendly, mild conditions. researchgate.net |
| Oxidative Radical Cyclization | Intramolecular hydrogen abstraction. nih.gov | Spiroketals in Natural Products | Alternative to classical synthetic approaches. nih.gov |
| Robinson Annelation | Reaction of heterocyclic aldehydes with methyl vinyl ketone. semanticscholar.org | 3-Heterospiro[5.5]undecan-9-ones | Access to novel spirocyclic ketones. semanticscholar.org |
Advanced Mechanistic Studies on Spiro Ring Chemistry
A deeper understanding of the reaction mechanisms governing the formation and transformation of spiro rings is crucial for designing more selective and efficient syntheses. Future research will increasingly combine experimental investigations with computational studies to elucidate complex reaction pathways.
Mechanistic studies on the ring contraction of spirocyclopropane isoxazolidines to form β-lactams have proposed a concerted mechanism that proceeds with retention of configuration, a finding supported by both experimental and computational evidence. nih.govacs.org Understanding such rearrangements is critical for controlling stereochemistry in complex syntheses.
In another example, the ring-opening of spirodiepoxides has been investigated, with evidence suggesting a concerted, asynchronous process, although a stepwise mechanism could not be entirely ruled out. nih.gov Such insights are vital for predicting and controlling the outcome of reactions involving these highly strained intermediates. More recently, the mechanochemical behavior of double-spiro ring systems has been explored. Studies on aminobenzopyranoxanthene (ABPX) mechanophores revealed a non-sequential ring-opening process under ultrasonic force, leading to a distribution of isomers modulated by the applied force. rsc.org This opens avenues for creating materials that respond predictably to mechanical stress.
Future work will likely focus on:
Transition State Analysis: Detailed computational modeling of transition states to predict stereochemical outcomes.
In-situ Spectroscopy: Utilizing advanced spectroscopic techniques to observe reactive intermediates in real-time.
Kinetics and Isotope Labeling: Performing detailed kinetic analysis and isotope labeling studies to validate proposed mechanistic pathways.
Expansion of Applications in Catalysis and Asymmetric Synthesis
The rigid, well-defined three-dimensional structure of this compound and related spirocycles makes them attractive scaffolds for chiral ligands and catalysts in asymmetric synthesis. Asymmetric synthesis is a reaction that converts an achiral unit into a chiral one, producing unequal amounts of stereoisomers. uwindsor.ca
While the direct application of this compound as a catalyst is an emerging area, the broader class of spiro compounds is seeing increased use. For instance, spirocyclic compounds are instrumental in developing catalysts for enantioselective reactions. uwindsor.ca The development of chiral spiro ligands can bias the delivery of a reagent to a substrate in an enantioselective manner, a cornerstone of modern pharmaceutical synthesis. uwindsor.ca
Research has demonstrated the asymmetric synthesis of 1,8-diazaspiro[5.5]undecane systems, which are aza-analogs of bioactive natural products. researchgate.net These syntheses often involve the generation of imine salts and subsequent intramolecular alkylation to construct the spiro core. researchgate.net Rhodium(III)-catalyzed C-H activation and spiro-cyclization reactions have also been established to create complex spiropyrrolidinetriones with high regioselectivity. acs.org
Future research is expected to focus on:
Novel Chiral Ligands: Designing and synthesizing new chiral spiro-based ligands for a wider range of metal-catalyzed transformations.
Organocatalysis: Exploring the use of chiral spirocyclic molecules as metal-free organocatalysts for enantioselective reactions.
Biocatalysis: Engineering enzymes to accept spirocyclic substrates or to catalyze the formation of spiro rings with high stereocontrol.
Exploration in Advanced Functional Materials Beyond Current Scope
The unique structural and electronic properties of spiro compounds are being harnessed to create novel functional materials with applications extending beyond biology and medicine. The spiro-junction imparts significant conformational rigidity and can influence photophysical properties, making these scaffolds ideal for advanced materials.
An emerging application is in the field of mechanophores, molecules that respond to mechanical force. A double-spiro ring-structured mechanophore based on aminobenzopyranoxanthene has been shown to exhibit dual-signal mechanochromism, where ultrasonication triggers a color and fluorescence change due to force-induced ring-opening. rsc.org This opens the door to creating self-reporting materials that can signal damage or stress.
Furthermore, spiro compounds are being investigated as components of fluorescent materials and probes. For example, a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has been developed as a potent and selective imaging agent for σ1 receptors, which are abundant in certain tumors. nih.gov This highlights the potential of spiro scaffolds in creating targeted diagnostic tools. The incorporation of spiro centers is also a strategy for designing materials with unique optical properties, such as those exhibiting circularly polarized luminescence (CPL). rsc.org
Future directions in this area include:
Organic Electronics: Incorporating spiro structures into organic light-emitting diodes (OLEDs), photovoltaics, and field-effect transistors to enhance performance and stability.
Smart Polymers: Developing polymers containing spirocyclic units that can respond to external stimuli like light, pH, or temperature.
Porous Materials: Using spiro-based building blocks to construct metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) with unique topologies and properties for gas storage or separation.
Computational and Data-Driven Design of New this compound Systems
Computational chemistry and data-driven approaches are becoming indispensable tools for accelerating the discovery and optimization of new spirocyclic systems. spirochem.com These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of molecules with desired functions.
Computational tools are frequently used to support mechanistic studies, as seen in the investigation of the spirocyclopropane isoxazolidine (B1194047) ring contraction, where calculations helped to corroborate the proposed concerted mechanism. nih.govacs.org Similarly, computational geometry and force-field calculations (CoGEF) were used to confirm the mechanochemical fragility of the double-spiro ring mechanophores. rsc.org
In the context of drug discovery, computational models are crucial for designing and optimizing spiro compounds for specific therapeutic targets. ontosight.ai Techniques like in silico docking studies and Density Functional Theory (DFT) analysis are used to predict the binding affinity and electronic properties of novel spiro compounds, guiding synthetic efforts towards molecules with higher potency and selectivity. mdpi.com
| Computational Technique | Application in Spiro Compound Research | Example Finding |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, calculating molecular properties. nih.govmdpi.com | Supported a concerted mechanism for spirocyclopropane ring contraction. nih.gov |
| Molecular Docking | Predicting binding modes and affinities to biological targets. mdpi.com | Guided design of spiro compounds as enzyme inhibitors. mdpi.com |
| CoGEF Calculations | Analyzing mechanochemical properties. rsc.org | Confirmed the fragility of double-spiro ring mechanophores under force. rsc.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing bonding and intermolecular interactions. | Provides insight into the stability and reactivity of spirocyclic systems. |
The future of this field lies in the integration of machine learning and artificial intelligence with computational chemistry. Data-driven models could be trained on existing experimental data to predict the properties and synthetic accessibility of virtual spiro compounds, vastly expanding the chemical space that can be explored and accelerating the design-build-test-learn cycle for new this compound systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
